Cholestane-2,3-dione
Description
Cholestane-2,3-dione is a steroidal diketone derived from cholestane, a saturated tetracyclic hydrocarbon backbone. It is synthesized via the oxidation of cholestan-3-one using selenium dioxide (SeO₂) in aqueous ethanol, yielding a 30% product . The compound exhibits tautomerism, existing in two interconvertible enolic forms: Form A (m.p. 144–145°C, [α]ᴅ +79.1°) and Form B (m.p. 168–169°C, [α]ᴅ +91.5°) . Its quinoxaline derivative (formed with o-phenylenediamine) has a melting point of 179–180°C, confirming the α-diketone structure . This compound serves as a precursor for deuterated analogs and is studied for its structural and biochemical properties.
Properties
CAS No. |
57287-71-5 |
|---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-dione |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24(28)25(29)16-27(19,5)23(20)13-14-26(21,22)4/h17-23H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,26-,27+/m1/s1 |
InChI Key |
BYSWDNBNMZHMHK-XVJCSQHKSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC(=O)C(=O)C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(=O)C(=O)C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholestane-2,3-dione can be synthesized from cholestan-3-one through the action of selenium dioxide. The reaction involves the oxidation of cholestan-3-one to form this compound . The reaction conditions typically include the use of selenium dioxide as the oxidizing agent in an appropriate solvent, such as dioxane, under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using selenium dioxide or other suitable oxidizing agents. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cholestane-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming cholestanediols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as the oxidizing agent.
Reduction: Catalytic hydrogenation using nickel catalysts can reduce the ketone groups.
Substitution: Nucleophiles such as hydrazine or hydroxylamine can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidized cholestane derivatives.
Reduction: Cholestanediols.
Substitution: Substituted cholestane derivatives with various functional groups.
Scientific Research Applications
Cholestane-2,3-dione has several scientific research applications:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of biologically active steroids.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of cholestane-2,3-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and interact with nucleophiles, leading to various biochemical reactions. The compound can also undergo enzymatic transformations, contributing to its biological activity .
Comparison with Similar Compounds
Structural Isomers and Deuterated Analogs
Cholestane-2,3-dione differs from other cholestane-derived diketones in ketone positioning and isotopic labeling:
*Calculated based on standard atomic weights.
Key Observations :
- Positional Effects : The adjacent ketones in this compound enable tautomerism, absent in Cholestane-3,6-dione. This structural feature enhances reactivity in oxidation and condensation reactions .
- Deuterated Analogs : Deuterated derivatives (e.g., Cholestane-2,2,3,3,4,4-d6) are critical for isotopic tracing but are costlier due to synthesis complexity .
Key Observations :
- Receptor Selectivity : Unlike indolin-2,3-dione, this compound’s steroidal framework may limit σ-receptor interactions but could enhance membrane permeability .
- Lipophilicity : Piperazine-2,3-dione derivatives exhibit higher ClogP values than piperazine, whereas this compound’s ClogP is estimated at ~8.5 (predicted via ChemDraw), favoring lipid bilayer penetration .
Physicochemical Properties
| Property | This compound | Cholestane-3,6-dione | Indolin-2,3-dione | Piperazine-2,3-dione |
|---|---|---|---|---|
| Melting Point (°C) | 144–145 (A), 168–169 (B) | 47, 72, 75* | 200–210 | 120–150 (varies) |
| Hydrogen Bond Acceptors | 2 | 2 | 4 | 2 |
| LogP (ClogP) | ~8.5 | ~8.2 | 1.2 | 1.5–2.5 |
Key Observations :
- Thermal Stability: this compound’s tautomerism lowers its melting point relative to non-tautomeric isomers like Cholestane-3,6-dione .
- Hydrogen Bonding : Indolin-2,3-dione’s four acceptors enhance solubility but reduce membrane permeability compared to steroidal diones .
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